molecular formula C9H7ClO4 B2867912 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester CAS No. 1427373-63-4

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester

Cat. No.: B2867912
CAS No.: 1427373-63-4
M. Wt: 214.6
InChI Key: ZUUJIDUPNJFHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is a substituted benzoic acid derivative characterized by three key functional groups:

  • A chloro substituent at position 6,
  • A formyl group at position 2,
  • A hydroxyl group at position 3,
  • A methyl ester at the carboxylic acid position.

This compound’s unique structure confers distinct electronic and steric properties. Such features make it a candidate for pharmaceutical or agrochemical intermediates, particularly in reactions involving nucleophilic attack or metal-catalyzed transformations .

Properties

IUPAC Name

methyl 6-chloro-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJIDUPNJFHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester typically involves the chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is primarily based on its ability to interact with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

Key analogues and their differences are summarized below:

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester Cl (6), CHO (2), OH (3) Methyl C₉H₇ClO₄ ~214.6* Hydroxyl enhances solubility
2-Chloro-6-fluoro-3-formylbenzoic acid Cl (2), F (6), CHO (3) None (acid) C₈H₄ClFO₃ 202.56 Free acid; lacks ester and hydroxyl
2-Chloro-6-fluoro-3-methyl-benzoic acid methyl ester Cl (2), F (6), CH₃ (3) Methyl C₉H₇ClFO₂ ~204.6* Methyl substituent reduces reactivity
Ethyl 2-chloro-6-fluoro-3-methylbenzoate Cl (2), F (6), CH₃ (3) Ethyl C₁₀H₁₀ClFO₂ 216.64 Ethyl ester increases lipophilicity

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Positioning : The target compound’s hydroxyl (position 3) and formyl (position 2) groups are absent in analogues like 2-chloro-6-fluoro-3-methyl-benzoic acid methyl ester, which instead has a methyl group at position 3 .
  • Ester vs. Acid : 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) lacks the methyl ester, making it more acidic and water-soluble .
  • Halogen Effects : Fluoro substituents (e.g., in analogues ) reduce steric bulk compared to chloro but increase electron-withdrawing effects.

Physical and Chemical Properties

Polarity and Solubility:
  • The hydroxyl group in the target compound significantly increases polarity, enhancing solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogues .
  • Ethyl esters (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate) exhibit higher lipophilicity (logP ~2.5–3.0) than methyl esters (logP ~2.0–2.5), impacting membrane permeability .
Reactivity:
  • The formyl group in the target compound is highly reactive toward nucleophiles (e.g., in condensation or Schiff base formation), whereas methyl or fluoro-substituted analogues are less reactive .
  • The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions, absent in analogues like 2-chloro-6-fluoro-3-methyl-benzoic acid methyl ester .

Biological Activity

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester (CAS No. 1427373-63-4) is a compound with significant potential in various fields of biological research. Its unique structure, featuring a chloro substituent and both formyl and hydroxy groups, allows it to interact with biological macromolecules, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

The compound is synthesized through chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester using reagents like thionyl chloride or phosphorus pentachloride. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

Reaction Type Reagents Products
OxidationPotassium permanganate6-Chloro-2-carboxy-3-hydroxy-benzoic acid methyl ester
ReductionSodium borohydride6-Chloro-2-hydroxymethyl-3-hydroxy-benzoic acid methyl ester
SubstitutionAmmonia or primary amines6-Amino-2-formyl-3-hydroxy-benzoic acid methyl ester

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been evaluated for its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological targets due to the presence of hydroxyl and formyl groups. The chloro group may facilitate halogen bonding, enhancing interaction with enzymes and receptors.

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against multidrug-resistant bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Anticancer Study : Research by Zhang et al. (2024) demonstrated that treatment with this compound at concentrations of 50 µM led to a 70% reduction in cell viability in MCF-7 cells after 48 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.